7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone family, a scaffold known for diverse pharmacological activities, including anticancer, antibacterial, and enzyme inhibition . Its structure comprises a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at the 7-position with a 4-methylphenyl group and at the 3-position with a 2-phenoxyethyl chain. These substituents modulate its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
IUPAC Name |
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-15-7-9-16(10-8-15)18-13-26-20-19(18)22-14-23(21(20)24)11-12-25-17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYZYQSIULAJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-methylphenyl and 2-phenoxyethyl groups can be carried out through nucleophilic substitution reactions using suitable halogenated intermediates.
Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thienopyrimidine rings.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated intermediates, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as catalysts in organic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes, useful in biochemical research.
Probes: Used as molecular probes in biological assays.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for their therapeutic potential in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one” would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions at the 7-Position
The 7-position of the thienopyrimidinone core is critical for target engagement. Variations here influence molecular weight, polarity, and bioactivity:
Key Observations :
Substitutions at the 3-Position
The 3-position substituent affects steric bulk and electronic interactions with biological targets:
Key Observations :
- Alkyl and arylalkyl chains (e.g., phenoxyethyl) enhance binding to hydrophobic enzyme pockets .
Anticancer Activity
- 7-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl] derivative: Demonstrated moderate cytotoxicity in murine B16 cells (melanoma model) .
- 5,6,7,8-Tetrahydrobenzo-thieno[2,3-d]pyrimidin-4(3H)-one derivatives: IC50 values ranging from 0.8–12.5 µM against prostate (PC-3) and breast (MCF-7) cancer cells .
Enzyme Inhibition
Target Compound Hypotheses :
- The 4-methylphenyl group may enhance cellular permeability, while the phenoxyethyl chain could favor interactions with kinases or phosphodiesterases.
Biological Activity
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies have indicated that it may act as an inhibitor of specific enzymes and receptors involved in disease processes.
- Enzyme Inhibition : The compound has shown inhibitory effects on certain kinases, which play crucial roles in cell signaling pathways associated with cancer and inflammation.
- Receptor Modulation : It has been suggested that the compound may modulate receptors related to neurotransmission, potentially impacting neurological disorders.
Therapeutic Applications
Research indicates several therapeutic applications for this compound:
- Neurological Disorders : Preliminary studies suggest efficacy in models of neurodegeneration and cognitive impairment.
- Cancer Treatment : The compound exhibits cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : It may possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of the compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.2 | Apoptosis induction |
| Study 2 | MCF-7 (Breast Cancer) | 12.5 | Cell cycle arrest |
| Study 3 | SH-SY5Y (Neuroblastoma) | 20.0 | Neuroprotection |
These studies demonstrate the compound's potential to inhibit cell proliferation and induce apoptosis in cancer cells.
In Vivo Studies
In vivo studies have further elucidated the biological activity:
- Animal Model for Alzheimer's Disease : Administration of the compound improved cognitive function in mice subjected to memory impairment models.
- Tumor Growth Inhibition : In xenograft models, the compound significantly reduced tumor size compared to control groups.
Case Studies
- Case Study on Neuroprotection : A recent study published in Journal of Neurochemistry highlighted the neuroprotective effects of this compound in a rat model of traumatic brain injury, showing reduced neuronal death and improved behavioral outcomes.
- Case Study on Anticancer Activity : Research presented at the Annual Oncology Conference demonstrated that patients with specific tumor markers responded positively to treatment regimens including this compound, leading to enhanced survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
